

A Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine for Researchers

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Compound of Interest

Compound Name: *Boc-4-(fmoc-amino)-l-phenylalanine*

Cat. No.: *B558241*

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For researchers, scientists, and drug development professionals, **Boc-4-(Fmoc-amino)-L-phenylalanine** is a critical building block in the synthesis of complex peptides and peptide-based therapeutics. This versatile amino acid derivative incorporates two essential protecting groups: a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection scheme allows for selective deprotection, a crucial feature for intricate solid-phase peptide synthesis (SPPS).[1][2] Its unique structure provides enhanced stability and solubility, making it a valuable component in medicinal chemistry and biochemistry.[1]

This guide provides an in-depth overview of the commercially available sources of **Boc-4-(Fmoc-amino)-L-phenylalanine**, its technical specifications, and detailed experimental protocols for its application.

Commercial Suppliers and Technical Specifications

Several reputable suppliers offer **Boc-4-(Fmoc-amino)-L-phenylalanine**, each with specific product grades and formulations. The following table summarizes the key quantitative data from various commercial sources to facilitate comparison.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Appearance	Storage Conditions
Chem-Impex	114346-31-5	C ₂₉ H ₃₀ N ₂ O ₆	502.56	≥ 98% (HPLC)	White to off-white powder	0-8 °C
AnaSpec	174132-31-1	C ₂₉ H ₃₀ N ₂ O ₆	502.6	≥ 95% (HPLC)	Not Specified	4 °C
Thermo Fisher Scientific	174132-31-1	Not Specified	502.57	95%	Not Specified	Not Specified
CymitQuimica (Biosynth)	214750-77-3 (D-form)	C ₂₉ H ₃₀ N ₂ O ₆	502.56	Min. 98 Area-%	White Off-White Powder	Not Specified
Santa Cruz Biotechnology	114346-31-5	C ₂₉ H ₃₀ N ₂ O ₆	502.56	Not Specified	Not Specified	Not Specified

Note: Data is compiled from publicly available information on supplier websites.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
Lot-specific data should be confirmed by consulting the Certificate of Analysis for each product.
[\[7\]](#)

Core Applications

The primary application of **Boc-4-(Fmoc-amino)-L-phenylalanine** is as a monomer unit in Solid-Phase Peptide Synthesis (SPPS).[\[1\]](#) This methodology allows for the efficient and controlled assembly of complex peptide chains.[\[2\]](#) Beyond standard peptide synthesis, its applications extend to:

- **Drug Development:** It is a key intermediate in synthesizing bioactive peptides for developing new therapeutics, particularly in oncology and immunology.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- **Bioconjugation:** The compound is used to attach peptides to other molecules like antibodies or drugs to improve the targeting and delivery of therapeutic agents.[\[1\]](#)[\[2\]](#)

- Protein Engineering: It facilitates the modification of proteins, enabling scientists to investigate structure-function relationships.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of an Fmoc-protected amino acid, such as **Boc-4-(Fmoc-amino)-L-phenylalanine**, into a growing peptide chain on a solid support resin.

Materials:

- Peptide synthesis resin (e.g., Wang, Rink Amide) with a free N-terminal amine
- **Boc-4-(Fmoc-amino)-L-phenylalanine**
- Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
- Activation Agent: DIEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
- Deprotection Reagent: 20% Piperidine in DMF
- Washing Solvents: DCM (Dichloromethane), Methanol

Procedure:

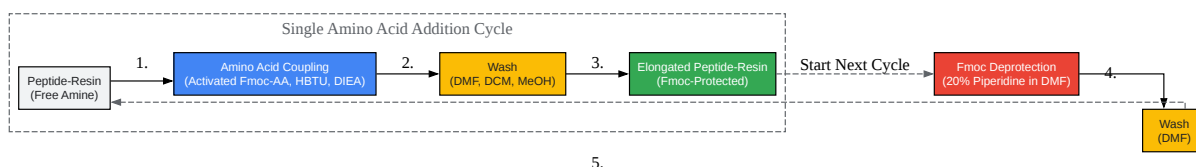
- Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes in a suitable reaction vessel.[\[9\]](#)
- Fmoc Deprotection:
 - To expose the N-terminal amine on the resin-bound peptide, remove the Fmoc group from the previously coupled amino acid.
 - Add a 20% piperidine in DMF solution to the resin.[\[10\]](#)

- Agitate the mixture for 5-7 minutes.[10]
- Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]
- Amino Acid Activation:
 - In a separate vessel, dissolve **Boc-4-(Fmoc-amino)-L-phenylalanine** (3 equivalents relative to resin substitution), HBTU (3 equivalents), and HOBT (3 equivalents) in DMF.[9]
 - Add DIEA (6 equivalents) to the solution to begin the activation of the amino acid.[9]
 - Allow this pre-activation to proceed for 1-2 minutes.[9]
- Coupling:
 - Add the activated amino acid solution to the swelled and deprotected resin.[9]
 - Agitate the reaction mixture at room temperature for 2-4 hours.[9]
 - Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test indicates that all free primary amines have reacted.[9]
- Washing:
 - Once the coupling is complete, drain the reaction solution.
 - Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[9]

This cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid to elongate the peptide chain.

Visualizing the Workflow

The cyclical nature of Solid-Phase Peptide Synthesis is a fundamental concept for researchers in the field. The following diagram illustrates the key stages of a single amino acid addition cycle.



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